2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
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Overview
Description
2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid is a complex organic compound featuring a unique combination of oxazole and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-hydroxy amide with reagents like DAST or Deoxo-Fluor to form the oxazole ring . The thietane ring can be introduced through a subsequent cyclization step involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring may enhance the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which also contain the oxazole ring, are known for their biological activities.
Thietane Derivatives: Compounds with thietane rings are less common but are studied for their unique chemical properties.
Uniqueness
2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid is unique due to the combination of oxazole and thietane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2680531-92-2 |
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Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-[3-(1,2-oxazol-3-yl)-1,1-dioxothietan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO5S/c10-7(11)3-8(4-15(12,13)5-8)6-1-2-14-9-6/h1-2H,3-5H2,(H,10,11) |
InChI Key |
CONNGCUWIFJCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)C2=NOC=C2 |
Purity |
95 |
Origin of Product |
United States |
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